molecular formula C20H21NO5 B2716732 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide CAS No. 1706507-62-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide

Cat. No.: B2716732
CAS No.: 1706507-62-1
M. Wt: 355.39
InChI Key: VTKYRFMXNCMCMT-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide” is a synthetic acrylamide derivative characterized by a 1,3-benzodioxole (piperonyl) moiety at the α-position of the acrylamide backbone and a complex ethylamine substituent at the nitrogen. The ethylamine group features a 2-methoxy-2-(3-methoxyphenyl) substitution, introducing both lipophilic (methoxy groups) and aromatic (phenyl ring) properties. The E-configuration of the acrylamide double bond is critical for maintaining spatial alignment necessary for biological interactions.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-23-16-5-3-4-15(11-16)19(24-2)12-21-20(22)9-7-14-6-8-17-18(10-14)26-13-25-17/h3-11,19H,12-13H2,1-2H3,(H,21,22)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKYRFMXNCMCMT-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological profiles.

Structural Characteristics

The compound features a unique structural configuration characterized by:

  • Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
  • Acrylamide functional group : Imparts reactivity that can be exploited for various therapeutic applications.

This combination suggests potential interactions with biological targets that could lead to significant pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance:

  • Mechanisms of Action :
    • The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival.
    • Studies have shown that derivatives of benzo[d][1,3]dioxole exhibit significant antitumor activity against various cancer cell lines such as HepG2, HCT116, and MCF7, with IC50 values indicating potent efficacy compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
This compoundHepG22.387.46
This compoundHCT1161.548.29
This compoundMCF74.524.56

Antimicrobial Activity

The compound's structural attributes suggest potential antimicrobial properties:

  • Evaluation of Activity : Compounds with similar structures have been tested against various bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 1–4 µg/mL against clinical strains of Staphylococcus aureus and Enterococcus species .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of this compound:

  • Absorption and Distribution : The compound's lipophilicity, influenced by the methoxy groups and aromatic structures, may enhance its bioavailability.
  • Toxicity Studies : Initial assessments indicate low cytotoxicity towards normal cell lines at concentrations exceeding 150 µM, suggesting a favorable safety profile .

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of similar compounds:

  • A study on bis-benzo[d][1,3]dioxole derivatives demonstrated significant antitumor activity with some compounds showing IC50 values lower than standard treatments .
  • The synthesis of related acrylamide derivatives revealed promising results in inhibiting tumor growth in vitro and in vivo models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related acrylamide derivatives:

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Compound ID/Name Substituent on Acrylamide Nitrogen Key Structural Features Biological Activity/Findings Reference
Target compound: (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide 2-methoxy-2-(3-methoxyphenyl)ethyl Dual methoxy groups on ethyl and phenyl moieties Not explicitly reported; inferred from analogs -
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (Compound 13) 3,4-dimethoxyphenethyl Two methoxy groups on phenethyl No cytotoxicity (tested on cancer cells)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide 4-hydroxyphenethyl Hydroxyl group on phenethyl Anti-obesity: Inhibits adipocyte differentiation, reduces triglycerides
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-phenethylacrylamide (Compound 12) Phenethyl (no substituents) Simple phenethyl group No significant cytotoxicity (tested on MCF-7, DU-145, A549)
(E)-N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5a) 2-(2-methylindol-1-yl)ethyl Indole and trimethoxyphenyl EP2 receptor antagonism (potential anti-inflammatory)
(2E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide 6-methylbenzothiazol-2-yl Benzothiazole ring Antimicrobial (inferred from benzothiazole core)

Key Observations

Substituent Effects on Bioactivity: Methoxy vs. In contrast, hydroxyl groups (e.g., in the anti-obesity derivative ) may facilitate hydrogen bonding with targets like PPAR-γ or FAS, critical in lipid metabolism. Aromatic/Heterocyclic Moieties: Substitutions with indole (Compound 5a ) or benzothiazole () introduce planar aromatic systems that may enhance binding to receptors or enzymes via π-π stacking.

Synthetic Approaches :

  • Most analogs, including the target compound, are synthesized via condensation reactions between α,β-unsaturated carbonyl intermediates (e.g., oxazolones or cinnamic acids) and amines, as seen in and .
  • The use of NMR and LCMS for structural validation is standard, ensuring E-configuration and purity .

Biological Relevance: Anti-Obesity Activity: The 4-hydroxyphenethyl derivative suppresses adipocyte differentiation and lipid accumulation, suggesting that polar substituents (e.g., hydroxyl) may optimize interactions with metabolic targets.

Unresolved Questions :

  • The target compound’s methoxy-rich structure may favor CNS penetration or GPCR modulation, but empirical data are lacking.
  • Comparative SAR studies are needed to dissect the roles of methoxy positioning (e.g., 3-methoxy vs. 4-methoxy on phenyl rings).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.